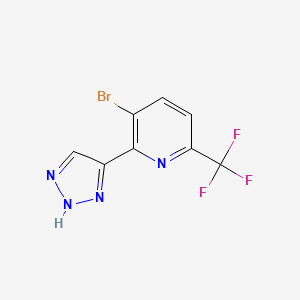
3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group, a triazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, often involving azides and alkynes.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the triazole or pyridine rings.
Reduction: Reduction reactions could target the bromo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromo or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other molecular targets, affecting their function. The triazole ring, for example, is known to interact with metal ions and proteins, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-1,2,3-Triazol-4-yl)pyridine: Lacks the bromo and trifluoromethyl groups.
3-Bromo-6-(trifluoromethyl)pyridine: Lacks the triazole ring.
2-(1H-1,2,3-Triazol-4-yl)-6-(trifluoromethyl)pyridine: Lacks the bromo group.
Uniqueness
The presence of both the triazole ring and the trifluoromethyl group in 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Propriétés
Numéro CAS |
1211583-90-2 |
|---|---|
Formule moléculaire |
C8H4BrF3N4 |
Poids moléculaire |
293.04 g/mol |
Nom IUPAC |
3-bromo-2-(2H-triazol-4-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)14-7(4)5-3-13-16-15-5/h1-3H,(H,13,15,16) |
Clé InChI |
NGSLIDSFHTUDOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Br)C2=NNN=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


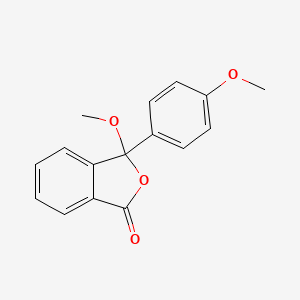

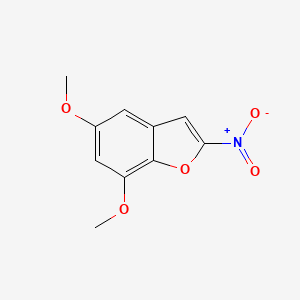
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
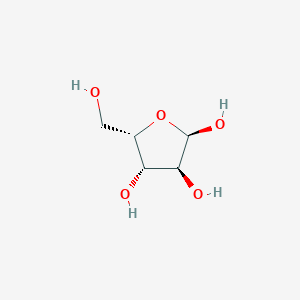



![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)

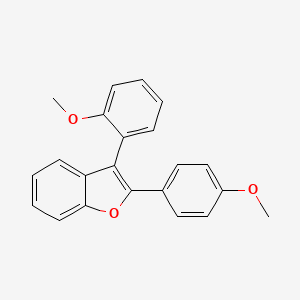

![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
